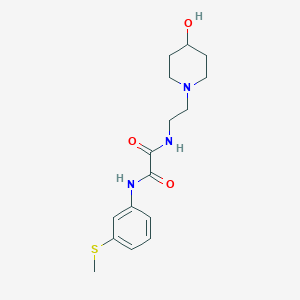

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

CAS No.: 1797259-11-0

Cat. No.: VC4967005

Molecular Formula: C16H23N3O3S

Molecular Weight: 337.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797259-11-0 |

|---|---|

| Molecular Formula | C16H23N3O3S |

| Molecular Weight | 337.44 |

| IUPAC Name | N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |

| Standard InChI | InChI=1S/C16H23N3O3S/c1-23-14-4-2-3-12(11-14)18-16(22)15(21)17-7-10-19-8-5-13(20)6-9-19/h2-4,11,13,20H,5-10H2,1H3,(H,17,21)(H,18,22) |

| Standard InChI Key | LCNOEPFYLUOVJY-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCC(CC2)O |

Introduction

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound belonging to the class of oxalamides. It features a piperidine ring and a methylthiophenyl moiety, which are crucial for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics that may allow it to interact with various biological targets.

Synthesis

The synthesis of N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves several steps:

-

Formation of the Piperidine Derivative: The starting material, 4-hydroxypiperidine, is reacted with an appropriate alkylating agent to introduce the ethyl group. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

-

Coupling with the Methylthiophenyl Derivative: The resulting intermediate is then coupled with a 3-(methylthio)phenyl derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural components, including the piperidine and methylthio groups, may enhance binding affinity and specificity to enzymes or receptors, potentially modulating their activity to produce therapeutic effects.

Biological Studies

N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is used in studies to understand its effects on cellular processes and its potential as a drug candidate. These studies involve evaluating its pharmacokinetic and pharmacodynamic properties.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation and reduction, depending on the desired product and reaction pathway. Common reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction may be used.

Mechanism of Action

The mechanism of action likely involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways.

Data Table

| Property | Value |

|---|---|

| CAS Number | 1797259-11-0 |

| Molecular Formula | C16H23N3O3S |

| Molecular Weight | 337.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume